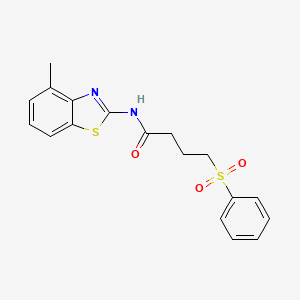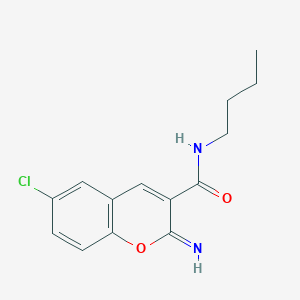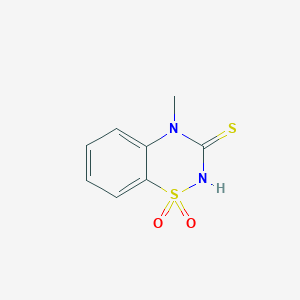
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, commonly referred to as 4-MBCA, is an organic compound with a wide range of applications in scientific research. It is a derivative of 4-methylbenzenesulfonamide, which is a benzene-based sulfonamide. 4-MBCA is a white solid and has a melting point of approximately 143°C. It is soluble in water, alcohol, and other organic solvents.
科学的研究の応用
4-MBCA is used in scientific research, primarily in the field of medicinal chemistry. It is used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and of the enzyme cyclooxygenase-2. It is also used in the synthesis of compounds that have potential applications in cancer therapy, as well as compounds with potential anti-inflammatory and antifungal activity.
作用機序
4-MBCA acts as an inhibitor of the enzyme acetylcholinesterase. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to an increase in the activity of the cholinergic system.
Biochemical and Physiological Effects
The effects of 4-MBCA on the body depend on the dose and route of administration. In general, 4-MBCA has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine in the synapse. This can lead to increased activity of the cholinergic system, resulting in increased alertness, improved cognitive function, and increased muscle strength.
実験室実験の利点と制限
The main advantage of using 4-MBCA in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 4-MBCA in laboratory experiments is that it is a relatively weak inhibitor of acetylcholinesterase, meaning that higher concentrations may be required for the desired effect.
将来の方向性
There are a number of potential future directions for research involving 4-MBCA. These include further exploration of its potential applications in cancer therapy, as well as its potential as an anti-inflammatory and antifungal agent. Additionally, further research into the mechanism of action of 4-MBCA and its effects on the cholinergic system could lead to more effective treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further research into the synthesis of 4-MBCA could lead to more efficient and cost-effective methods of production. Finally, further research into the pharmacokinetics and pharmacodynamics of 4-MBCA could lead to improved drug delivery systems and more effective treatments.
合成法
4-MBCA can be synthesized from 4-methylbenzenesulfonamide through a process known as sulfonamide alkylation. This process involves the reaction of 4-methylbenzenesulfonamide with an alkyl halide in the presence of a base such as sodium hydroxide. The resulting product is 4-MBCA.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-7-5-10-15-17(13)20-18(24-15)19-16(21)11-6-12-25(22,23)14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVSBYSVCATJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-amino-3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492551.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6492605.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)
![4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6492637.png)
![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)
![N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B6492648.png)
![4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6492654.png)
